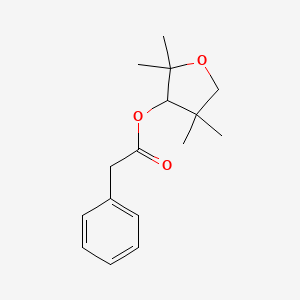
2-(Diethylamino)ethyl o-ethoxycarbanilate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylamino)ethyl o-ethoxycarbanilate hydrochloride is a chemical compound with a complex structure. It is known for its various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. The compound is characterized by its unique molecular arrangement, which contributes to its distinct properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl o-ethoxycarbanilate hydrochloride typically involves the reaction of diethylamine with ethyl chloroformate, followed by the introduction of an ethoxy group. The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The compound is then purified through various techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diethylamino)ethyl o-ethoxycarbanilate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also be reduced to yield different reduced forms.
Substitution: The compound is known to participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome, but they generally involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.
Applications De Recherche Scientifique
2-(Diethylamino)ethyl o-ethoxycarbanilate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is employed in biological studies to investigate its effects on cellular processes and molecular interactions.
Medicine: It has potential therapeutic applications and is studied for its pharmacological properties.
Industry: The compound is utilized in the production of various industrial products, including pharmaceuticals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(Diethylamino)ethyl o-ethoxycarbanilate hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular functions and biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-(Diethylamino)ethyl o-ethoxycarbanilate hydrochloride can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
- 2-(Diethylamino)ethyl o-methoxycarbanilate hydrochloride
- 2-(Diethylamino)ethyl o-propoxycarbanilate hydrochloride
Compared to these compounds, this compound may exhibit different reactivity, stability, and biological activity due to the presence of the ethoxy group. This unique feature can influence its applications and effectiveness in various research and industrial contexts.
Propriétés
Numéro CAS |
101418-01-3 |
|---|---|
Formule moléculaire |
C15H25ClN2O3 |
Poids moléculaire |
316.82 g/mol |
Nom IUPAC |
2-[(2-ethoxyphenyl)carbamoyloxy]ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C15H24N2O3.ClH/c1-4-17(5-2)11-12-20-15(18)16-13-9-7-8-10-14(13)19-6-3;/h7-10H,4-6,11-12H2,1-3H3,(H,16,18);1H |
Clé InChI |
QFCLTWVISGDQCF-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CCOC(=O)NC1=CC=CC=C1OCC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


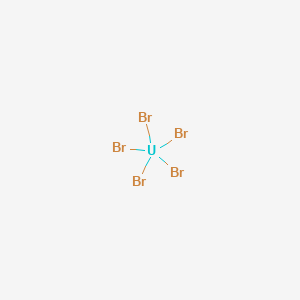
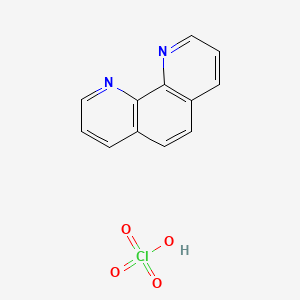
![N-[2-(diethylamino)-2-oxoethyl]-N-(2-methylphenyl)benzamide](/img/structure/B13739756.png)
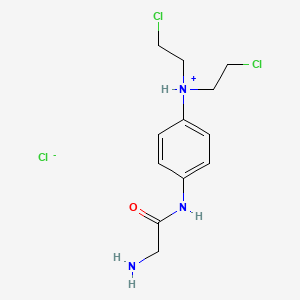
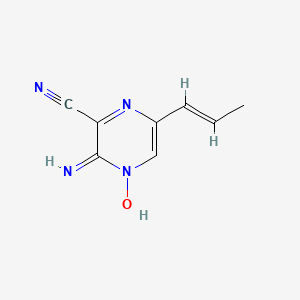
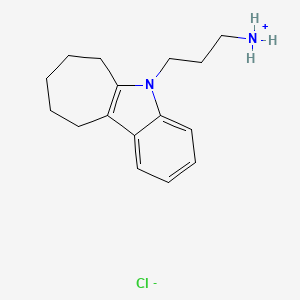
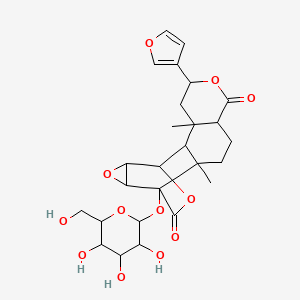



![7-butoxy-3-[4-(diethylamino)butyl]quinazolin-4-one;oxalic acid](/img/structure/B13739802.png)
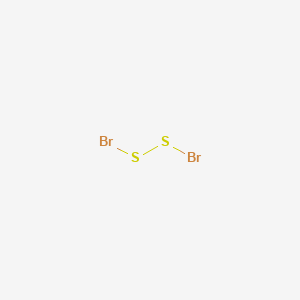
![2-Hydroxy-N,N,N-trimethyl-3-[(2-methylacryloyl)oxy]propan-1-aminium acetate](/img/structure/B13739810.png)
